Penicolinate A

Antimalarial Picolinate natural products Plasmodium falciparum

Penicolinate A (CAS 1418291-68-5) is a picolinic acid–derived secondary metabolite first isolated from the endophytic fungus Penicillium sp. BCC16054.

Molecular Formula C24H32N2O4
Molecular Weight 412.5 g/mol
Cat. No. B12411179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePenicolinate A
Molecular FormulaC24H32N2O4
Molecular Weight412.5 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC=C(C=C1)CCCCCCCCCCC2=CN=C(C=C2)C(=O)OC
InChIInChI=1S/C24H32N2O4/c1-29-23(27)21-15-13-19(17-25-21)11-9-7-5-3-4-6-8-10-12-20-14-16-22(26-18-20)24(28)30-2/h13-18H,3-12H2,1-2H3
InChIKeyKQNPVQGFUTVYPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Penicolinate A: A Fungal Picolinate Dimer for Antimalarial and Antitubercular Discovery


Penicolinate A (CAS 1418291-68-5) is a picolinic acid–derived secondary metabolite first isolated from the endophytic fungus Penicillium sp. BCC16054 [1]. It belongs to a family of five structurally related penicolinates (A–E) [1]. The compound exhibits moderate antimalarial activity against Plasmodium falciparum (IC₅₀ 3.25 µg/mL) and antitubercular activity against Mycobacterium tuberculosis H37Ra (MIC 12.5 µg/mL), together with selective cytotoxicity toward human ovarian carcinoma A2780 cells (IC₅₀ 4.1 µM) [1][2]. Its symmetrical dimeric architecture—two picolinate ester moieties linked by a 10‑carbon alkyl chain—distinguishes it from the simpler monomeric analogs in the series and underpins the differential activity profile that makes procurement decisions non‑interchangeable.

Why Penicolinate A Cannot Be Replaced by Other Penicolinates or Generic Antimalarials


The penicolinate series (A–E) shares a common picolinate pharmacophore, yet small structural modifications produce marked differences in potency and selectivity across three distinct therapeutic targets: malaria, tuberculosis, and fungal infection [1]. Substituting Penicolinate A with the more antimalarially potent Penicolinate B (IC₅₀ 1.40 µg/mL) sacrifices antitubercular activity (MIC worsens from 12.5 to 25.0 µg/mL) [1]. Conversely, choosing Penicolinate C for its comparable antimalarial potency (IC₅₀ 3.07 µg/mL) introduces substantial antifungal liability against Candida albicans (IC₅₀ 3.67 µg/mL) that is absent with Penicolinate A [1]. Generic antimalarial scaffolds such as chloroquine or artemisinin analogs operate through entirely different mechanisms and cannot serve the dual antimalarial–antitubercular screening role that Penicolinate A uniquely fills in early‑stage discovery. The quantitative evidence below demonstrates exactly where Penicolinate A diverges from its closest analogs, enabling scientifically justified procurement.

Quantitative Differentiation of Penicolinate A Against Its Closest Analogs


Antimalarial Potency Gap: Penicolinate A vs. Penicolinate B and C

Penicolinate A exhibits an antimalarial IC₅₀ of 3.25 µg/mL against P. falciparum, which is 2.3‑fold less potent than Penicolinate B (IC₅₀ 1.40 µg/mL) but essentially equipotent with Penicolinate C (IC₅₀ 3.07 µg/mL) [1]. This places Penicolinate A in a distinct potency tier that is relevant for researchers who require moderate antiplasmodial activity without the confounding potent antifungal effects seen with Penicolinate B and C.

Antimalarial Picolinate natural products Plasmodium falciparum

Antitubercular Activity Advantage Over Penicolinate B

Penicolinate A demonstrates an MIC of 12.5 µg/mL against M. tuberculosis H37Ra, which represents a 2.0‑fold improvement over Penicolinate B (MIC 25.0 µg/mL) [1]. No antitubercular activity was reported for Penicolinates C, D, or E, making Penicolinate A the most potent antitubercular agent within the characterized penicolinate series.

Antitubercular Mycobacterium tuberculosis Picolinate natural products

Minimal Antifungal Activity Relative to Penicolinates B and C

Penicolinate A exhibits only weak antifungal activity against Candida albicans, in sharp contrast to Penicolinate B (IC₅₀ 1.45 µg/mL) and Penicolinate C (IC₅₀ 3.67 µg/mL) [1]. This 10‑ to 40‑fold reduction in anticandidal potency means that Penicolinate A can be used in co‑infection or selectivity screens without the antifungal off‑target effects that would complicate interpretation of results obtained with B or C.

Antifungal Candida albicans Selectivity profile

Cytotoxic Selectivity Window: Cancer Cells vs. Non‑Cancerous Vero Cells

Penicolinate A displays differentiated cytotoxicity across cell lines: it is most potent against human ovarian carcinoma A2780 (IC₅₀ 4.1 µM) [2] and the NCI‑H187 small‑cell lung cancer line (IC₅₀ 4.4 µM), while being 3.4‑fold less toxic to non‑cancerous Vero kidney epithelial cells (IC₅₀ 14.08 µM) [1]. This selectivity window (Vero / NCI‑H187 ≈ 3.2) indicates a degree of cancer‑cell preference that is not documented for the monomeric penicolinates B and C in the primary literature.

Cytotoxicity Selectivity index A2780 ovarian cancer

Synthetic Tractability for Structure–Activity Relationship (SAR) Expansion

A modular total synthesis of Penicolinate A has been reported (Chiu et al., 2022, NTU thesis), enabling access to pure material independent of fermentation variability [1]. In contrast, Penicolinate B remains accessible primarily through fermentation or semi‑synthesis, which limits batch‑to‑batch reproducibility and the feasibility of systematic analog generation. For procurement, synthetic Penicolinate A guarantees defined purity and supply continuity, reducing the risk of lot‑dependent biological variability.

Total synthesis Medicinal chemistry Penicolinate SAR

Dimeric Architecture as a Basis for Differential Pharmacokinetics

Penicolinate A is a symmetrical dimer (MW 412.5 g/mol) with a decane‑1,10‑diyl linker, whereas Penicolinates B and C are monomeric picolinate esters (MW ~278–398 g/mol) [1]. The extended alkyl spacer in Penicolinate A increases calculated lipophilicity (clogP approximately 6.5 vs. 4.0–5.0 for monomers), which may favor membrane permeability and intracellular accumulation in Mycobacterium‑infected macrophages—a hypothesis consistent with its superior antitubercular MIC relative to B. This physicochemical differentiation provides a rational basis for selecting Penicolinate A when logP‑driven tissue distribution is a key screening parameter.

Structure–property relationship Lipophilicity Drug likeness

Optimal Scientific and Industrial Use Cases for Penicolinate A


Dual Antimalarial–Antitubercular Phenotypic Screening

Penicolinate A is the only penicolinate with measurable activity against both P. falciparum (IC₅₀ 3.25 µg/mL) and M. tuberculosis (MIC 12.5 µg/mL) without significant antifungal confounding [1]. It can serve as a reference inhibitor or probe molecule in multi‑pathogen phenotypic screens, particularly where cross‑talk between Plasmodium and Mycobacterium pathways is of interest.

Cancer‑Cell‑Selective Cytotoxicity Probe

With a Vero/NCI‑H187 selectivity index of ~3.2 and potent activity against A2780 ovarian cancer cells (IC₅₀ 4.1 µM), Penicolinate A is suitable for programs investigating cancer‑selective natural products [1][2]. The dimeric scaffold offers a distinct chemotype relative to monomeric picolinates, enabling exploration of structure‑driven selectivity in oncology panels.

SAR Expansion via Total Synthesis

The published total synthesis of Penicolinate A provides a modular entry point for medicinal chemistry optimization [3]. Unlike fermentation‑dependent analogs, synthetic access allows controlled introduction of substituents on the alkyl linker or pyridine rings, accelerating hit‑to‑lead progression for both antitubercular and anticancer programs.

Natural Product–Derived Reference Standard for Bioassay Normalization

Because Penicolinate A’s activity profile (antimalarial MIC 3.25 µg/mL, antitubercular MIC 12.5 µg/mL) is well‑characterized in the primary literature, it can be used as an inter‑laboratory normalization standard to calibrate assay sensitivity across different screening platforms [1]. Its availability as a synthetic product further supports batch‑to‑batch consistency required for reference standards.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Penicolinate A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.